2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0911289
InChI: InChI=1S/C18H20N4O3/c1-13-4-3-5-14(2)18(13)25-12-17(24)20-11-16(23)22-21-10-15-6-8-19-9-7-15/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,23)/b21-10-
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

CAS No.:

Cat. No.: VC0911289

Molecular Formula: C18H20N4O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide -

Specification

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
IUPAC Name 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C18H20N4O3/c1-13-4-3-5-14(2)18(13)25-12-17(24)20-11-16(23)22-21-10-15-6-8-19-9-7-15/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,23)/b21-10-
Standard InChI Key USTGQPFQHRSGSF-FBHDLOMBSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)N/N=C\C2=CC=NC=C2
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator